molecular formula C21H19Cl2N3O3S B2686235 N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride CAS No. 1216816-17-9

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride

Cat. No.: B2686235
CAS No.: 1216816-17-9
M. Wt: 464.36
InChI Key: SDNKKXSWAHBTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes a benzothiazole ring, a chromene moiety, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Chromene Synthesis: The chromene moiety is often prepared via the condensation of salicylaldehyde with an appropriate β-ketoester.

    Coupling Reactions: The benzothiazole and chromene intermediates are then coupled using a suitable coupling agent, such as EDCI or DCC, in the presence of a base.

    Amidation: The final step involves the amidation of the coupled product with N,N-dimethylaminoethylamine to form the carboxamide.

    Hydrochloride Formation: The hydrochloride salt is formed by treating the final product with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and chromene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide
  • N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide sulfate

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a benzothiazole moiety and a chromene core, suggest interactions with various biological targets, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The compound can be represented by the following IUPAC name:
This compound .

Structural Formula

The molecular structure includes key functional groups that contribute to its biological activity:

  • Benzothiazole : Known for its diverse biological properties including antimicrobial and antitumor activities.
  • Chromene : Associated with anti-inflammatory and anticancer effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate kinase activity, particularly in cancer cell lines. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Binding : It may interact with cell surface receptors, altering signaling pathways related to cell growth and survival.

Anticancer Activity

Recent research has highlighted the potential of benzothiazole derivatives, including this compound, as anticancer agents. A study demonstrated that similar compounds inhibited the activity of Chk1 kinase in HeLa cells at concentrations as low as 2 µM, indicating a promising therapeutic index for cancer treatment .

CompoundConcentration (µM)Effect
7h2Inhibition of Chk1
7l5Inhibition of pChk1

Cytotoxicity Assays

In vitro cytotoxicity assays have shown that this compound exhibits significant cytotoxic effects against various tumor cell lines. For instance, it has been reported to induce apoptosis in breast and colon cancer cells through the activation of caspase pathways .

Case Studies

  • Study on HeLa Cells : A detailed examination of the compound's effects on HeLa cells showed that at a concentration of 5 µM, it significantly reduced cell viability by inducing apoptosis through mitochondrial pathways.
  • Tumor Cell Line Studies : In studies involving human-derived tumor cell lines (breast, colon), the compound demonstrated potent growth inhibition at nanomolar concentrations, suggesting its potential as a lead compound for developing new anticancer therapies .

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is crucial. Initial assessments indicate moderate toxicity at higher concentrations, necessitating further studies to elucidate the safety margins for potential clinical applications.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-oxochromene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S.ClH/c1-24(2)9-10-25(21-23-16-8-7-14(22)12-18(16)29-21)19(26)15-11-13-5-3-4-6-17(13)28-20(15)27;/h3-8,11-12H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNKKXSWAHBTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.